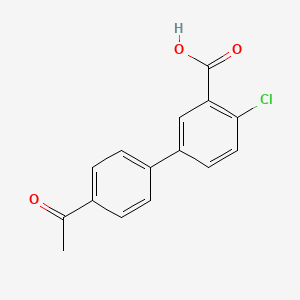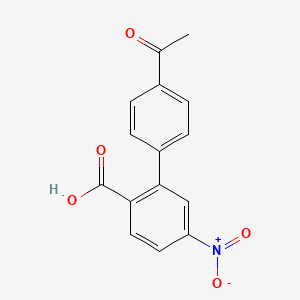
2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% (2-CFMBA-95) is a chemical compound used in a variety of scientific and industrial applications, including pharmaceuticals and agriculture. It is a fluorinated aromatic carboxylic acid that is highly soluble in water and has a low melting point. It is also used as an intermediate in the synthesis of certain drugs and pesticides. 2-CFMBA-95 is an important chemical compound in the field of synthetic organic chemistry, as it can be used to synthesize a wide range of compounds.
Scientific Research Applications
2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as drugs and pesticides. It is also used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been used in the synthesis of peptides and other biomolecules.
Mechanism of Action
2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% acts as an enzyme inhibitor, blocking the activity of cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. By blocking COX-2, 2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% can reduce the production of prostaglandins, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation, as well as to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have antioxidant and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid plaques.
Advantages and Limitations for Lab Experiments
2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is highly soluble in water, has a low melting point, and is relatively inexpensive. In addition, it is relatively stable, making it suitable for use in long-term experiments. However, it is important to note that 2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% is a highly toxic compound, and should be handled with care.
Future Directions
The potential applications for 2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% are still being explored. Further research is needed to better understand its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. In addition, further research is needed to explore its potential use in the synthesis of other compounds, such as drugs and pesticides. Finally, more research is needed to explore its potential use in the development of new materials and technologies.
Synthesis Methods
2-(5-Cyano-2-fluorophenyl)-6-methylbenzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 5-cyano-2-fluorophenol and 6-methylbenzoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds in aqueous solution at temperatures between 80°C and 120°C. The product is then purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
properties
IUPAC Name |
2-(5-cyano-2-fluorophenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-3-2-4-11(14(9)15(18)19)12-7-10(8-17)5-6-13(12)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDRHINDWWRCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689793 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-00-7 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














